Cas no 40133-13-9 (5-(4-Bromophenyl)thiophene-2-carboxylic Acid)

5-(4-Bromophenyl)thiophene-2-carboxylic Acid is a brominated thiophene derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its structure features a carboxylic acid functional group and a bromophenyl substituent, making it valuable for cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to construct complex heterocyclic frameworks. The compound exhibits high purity and stability, ensuring reliable performance in synthetic applications. Its versatility allows for further functionalization, enabling the development of novel materials or bioactive molecules. Researchers favor this compound for its consistent reactivity and compatibility with diverse reaction conditions, supporting advancements in medicinal chemistry and material science.
5-(4-Bromophenyl)thiophene-2-carboxylic Acid structure
40133-13-9 structure
Product Name:5-(4-Bromophenyl)thiophene-2-carboxylic Acid
CAS No:40133-13-9
MF:C11H7BrO2S
MW:283.141081094742
MDL:MFCD07375953
CID:326589
PubChem ID:12323208
Update Time:2025-10-29

5-(4-Bromophenyl)thiophene-2-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxylicacid, 5-(4-bromophenyl)-
    • 5-(4-BROMO PHENYL) THIOPHENE-2-CARBOXYLIC ACID
    • 5-(4-BROMOPHENYL)THIOPHENE-2-CARBOXYLIC&
    • DTXSID50488930
    • Z361925594
    • NCGC00336401-01
    • EN300-39306
    • C11H7BrO2S
    • 5-(4-bromophenyl)thiophene-2-carboxylicacid
    • AS-47629
    • AB01331213-02
    • MFCD07375953
    • 40133-13-9
    • CS-0205897
    • F14716
    • 5-(4-bromophenyl)thiophene-2-carboxylic acid
    • AKOS002676521
    • 5-(4-Bromophenyl)thiophene-2-carboxylic Acid
    • MDL: MFCD07375953
    • Inchi: 1S/C11H7BrO2S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)
    • InChI Key: VZLAAWUSRTYBGI-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=CC=C(C(=O)O)S1

Computed Properties

  • Exact Mass: 281.93501g/mol
  • Monoisotopic Mass: 281.93501g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.8
  • Topological Polar Surface Area: 65.5Ų

Experimental Properties

  • Density: 1.637
  • Boiling Point: 438.8°C at 760 mmHg
  • Flash Point: 219.2°C
  • Refractive Index: 1.66

5-(4-Bromophenyl)thiophene-2-carboxylic Acid Security Information

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5-(4-Bromophenyl)thiophene-2-carboxylic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:40133-13-9)5-(4-Bromophenyl)thiophene-2-carboxylic Acid
Order Number:A1158916
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:49
Price ($):1100.0
Email:sales@amadischem.com

Additional information on 5-(4-Bromophenyl)thiophene-2-carboxylic Acid

Recent Advances in the Application of 5-(4-Bromophenyl)thiophene-2-carboxylic Acid (CAS 40133-13-9) in Chemical Biology and Pharmaceutical Research

5-(4-Bromophenyl)thiophene-2-carboxylic Acid (CAS 40133-13-9) is a key intermediate in the synthesis of various bioactive compounds and pharmaceutical agents. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research brief provides an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and applications in medicinal chemistry.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 5-(4-Bromophenyl)thiophene-2-carboxylic Acid serves as a versatile scaffold for the design of novel kinase inhibitors. The compound's ability to interact with ATP-binding sites of various kinases makes it a promising candidate for targeting cancer-related pathways. Researchers synthesized a series of derivatives and evaluated their inhibitory activity against a panel of kinases, identifying several compounds with potent and selective effects.

In another recent investigation, scientists explored the anti-inflammatory properties of 5-(4-Bromophenyl)thiophene-2-carboxylic Acid derivatives. The study, published in Bioorganic & Medicinal Chemistry Letters (2024), revealed that certain modifications to the thiophene ring significantly enhanced the compound's ability to suppress pro-inflammatory cytokines. These findings suggest potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The compound's unique chemical structure, featuring both a bromophenyl group and a carboxylic acid functionality, allows for diverse synthetic modifications. Recent advances in synthetic methodology have enabled more efficient routes to 5-(4-Bromophenyl)thiophene-2-carboxylic Acid and its derivatives, as reported in Organic Process Research & Development (2023). These improved synthetic protocols have facilitated larger-scale production and more extensive structure-activity relationship studies.

Pharmacokinetic studies of 5-(4-Bromophenyl)thiophene-2-carboxylic Acid derivatives have also progressed significantly. A 2024 publication in Drug Metabolism and Disposition presented data showing improved metabolic stability and oral bioavailability for several optimized derivatives. These advancements address previous challenges associated with the compound's pharmacokinetic profile and move potential drug candidates closer to clinical development.

Emerging applications in targeted drug delivery systems have been reported, where 5-(4-Bromophenyl)thiophene-2-carboxylic Acid serves as a linker molecule in antibody-drug conjugates (ADCs). The compound's chemical properties allow for stable conjugation while maintaining drug potency upon release at the target site, as detailed in a recent Bioconjugate Chemistry article (2024).

Future research directions include further exploration of structure-activity relationships, development of more selective kinase inhibitors, and investigation of combination therapies. The compound's versatility continues to make it a valuable tool in chemical biology and drug discovery efforts, with several research groups reporting ongoing projects involving 5-(4-Bromophenyl)thiophene-2-carboxylic Acid derivatives in preclinical studies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:40133-13-9)5-(4-Bromophenyl)thiophene-2-carboxylic Acid
A1158916
Purity:99%
Quantity:5g
Price ($):1100.0
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